Benzyl allyloxy(cyclohexyl)carbamate
Description
Benzyl allyloxy(cyclohexyl)carbamate is a carbamate derivative featuring a benzyl protective group, an allyloxy substituent, and a cyclohexyl moiety. Carbamates are widely used in medicinal chemistry and materials science due to their stability and versatility.
Properties
IUPAC Name |
benzyl N-cyclohexyl-N-prop-2-enoxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-13-21-18(16-11-7-4-8-12-16)17(19)20-14-15-9-5-3-6-10-15/h2-3,5-6,9-10,16H,1,4,7-8,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFNFVAZDMOTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON(C1CCCCC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl allyloxy(cyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with allyloxy(cyclohexyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Benzyl allyloxy(cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or allyloxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of benzyl alcohol and cyclohexyl carbamate.
Reduction: Formation of benzyl amine and cyclohexyl alcohol.
Substitution: Formation of substituted benzyl or allyloxy derivatives.
Scientific Research Applications
Benzyl allyloxy(cyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism of action of benzyl allyloxy(cyclohexyl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage can be selectively cleaved under specific conditions, allowing for the controlled release of the amine. The molecular targets include amine groups in peptides and proteins, where the carbamate acts as a temporary protecting group. The pathways involved in its action include nucleophilic attack by the amine on the carbonyl carbon of the carbamate, followed by the formation of a tetrahedral intermediate and subsequent release of the protected amine .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs, their substituents, and physicochemical properties:
Key Observations :
Physicochemical Data
- Melting Points : Hydroxypropyl-substituted carbamates (e.g., 9o in ) have higher melting points (~97°C) compared to amorphous triazole derivatives (e.g., 17i in ), which are reported as brown solids.
- Yields : Allyloxy-containing compounds may achieve moderate yields (e.g., 58% for 8i in ), comparable to bromo- or hydroxy-substituted analogs (65–77% in ).
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